1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate
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Overview
Description
1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate is a complex organic compound with a molecular formula of C18H25FN2O4. This compound is notable for its unique structural features, including the presence of a tert-butyl group, a methyl group, and an aminopyrrolidine moiety. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl rel-(2R,4R)-4-{[(2-fluorophenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate oxalic acid (1:1)
- 1-tert-butyl 2-methyl rel-(2R,4R)-4-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate oxalic acid (1:1)
Uniqueness
1-(tert-Butyl) 2-methyl rel-(2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate oxalate is unique due to its specific structural features, such as the presence of both tert-butyl and methyl groups, which confer distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22N2O8 |
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Molecular Weight |
334.32 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1 |
InChI Key |
FTZGTCYADRPPTP-SCLLHFNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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